molecular formula C9H13NO3 B1529880 6-Oxo-octahydro-isoindole-1-carboxylic acid CAS No. 1403766-63-1

6-Oxo-octahydro-isoindole-1-carboxylic acid

Cat. No.: B1529880
CAS No.: 1403766-63-1
M. Wt: 183.2 g/mol
InChI Key: UGBKKCGVMTVFMD-UHFFFAOYSA-N
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Description

6-Oxo-octahydro-isoindole-1-carboxylic acid is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-octahydro-isoindole-1-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of linear precursors under acidic or basic conditions to form the indole ring structure. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. Large-scale reactors and continuous flow processes are often employed to meet commercial demands. The choice of reagents and solvents is also crucial to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-octahydro-isoindole-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 6-Oxo-octahydro-isoindole-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown biological activity, including antiviral, anti-inflammatory, and anticancer properties. These activities make it a candidate for developing new therapeutic agents.

Medicine: In the medical field, derivatives of this compound are being explored for their potential use in treating various diseases. Its ability to interact with biological targets offers promising avenues for drug development.

Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it an important component in various chemical processes.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid

  • Isoindole-1-carboxylic acid

  • Octahydroisoindole-1-carboxylic acid

Uniqueness: 6-Oxo-octahydro-isoindole-1-carboxylic acid stands out due to its unique structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and biological activity.

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Properties

IUPAC Name

6-oxo-1,2,3,3a,4,5,7,7a-octahydroisoindole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c11-6-2-1-5-4-10-8(9(12)13)7(5)3-6/h5,7-8,10H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBKKCGVMTVFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2C1CNC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238047
Record name 1H-Isoindole-1-carboxylic acid, octahydro-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-63-1
Record name 1H-Isoindole-1-carboxylic acid, octahydro-6-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1-carboxylic acid, octahydro-6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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